1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
- The benzyl group is introduced via a nucleophilic substitution reaction.
- Common reagents include 3,5-dimethoxybenzyl chloride and a strong base like sodium hydride.
Attachment of the Pyridin-4-ylmethyl Group:
- This step involves the alkylation of the pyrido[3,2-d]pyrimidine core with pyridin-4-ylmethyl bromide.
- The reaction is typically carried out in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrido[3,2-d]pyrimidine Core:
- Starting from a suitable pyrimidine derivative, the core structure is constructed through cyclization reactions.
- Reagents such as ammonium acetate and appropriate aldehydes are often used under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or pyridinyl groups, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,5-Dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(3,5-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a pyridin-3-ylmethyl group.
1-(3,5-Dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a pyridin-2-ylmethyl group.
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-29-17-10-16(11-18(12-17)30-2)14-25-19-4-3-7-24-20(19)21(27)26(22(25)28)13-15-5-8-23-9-6-15/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYGCGAHGRONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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